molecular formula C39H52O6 B533695 14-methoxy IG (isogarcinol)

14-methoxy IG (isogarcinol)

Cat. No.: B533695
M. Wt: 616.8 g/mol
InChI Key: GEMUMPJYCDKSDU-OAKZDBKWSA-N
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Description

14-Methoxy isogarcinol (14-methoxy IG, LTK-14) is a synthetic derivative of isogarcinol, a natural polyisoprenylated benzophenone derived from Garcinia species. Isogarcinol itself is formed via intramolecular cyclization of garcinol, a bioactive chalcone with antioxidant and anticancer properties . The C-14 methoxy substitution in LTK-14 was engineered to enhance specificity and reduce toxicity compared to its parent compounds. Unlike non-selective histone acetyltransferase (HAT) inhibitors like garcinol (IC50 = 7 µM for p300 inhibition), 14-methoxy IG selectively inhibits p300-HAT activity, a critical regulator of gene expression and cancer progression, without affecting PCAF-HAT . This targeted inhibition makes it a promising candidate for epigenetic therapies.

Properties

Molecular Formula

C39H52O6

Molecular Weight

616.8 g/mol

IUPAC Name

(1S,3S,9R,11R)-7-(3-hydroxy-4-methoxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione

InChI

InChI=1S/C39H52O6/c1-23(2)12-15-27-21-38-22-28(16-13-24(3)4)37(9,10)45-34(38)31(32(41)26-14-17-30(44-11)29(40)20-26)33(42)39(35(38)43,36(27,7)8)19-18-25(5)6/h12-14,17-18,20,27-28,40H,15-16,19,21-22H2,1-11H3/t27-,28+,38+,39+/m1/s1

InChI Key

GEMUMPJYCDKSDU-OAKZDBKWSA-N

SMILES

O=C1C(C(C2=CC=C(OC)C(O)=C2)=O)=C3OC(C)(C)[C@@H](C/C=C(C)\C)C[C@]43C[C@@H](C/C=C(C)\C)C(C)(C)[C@]1(C/C=C(C)\C)C4=O

Isomeric SMILES

CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LTK-14;  LTK 14;  LTK14.

Origin of Product

United States

Preparation Methods

Direct Methylation of Isogarcinol

The primary route involves selective methylation at the C14 hydroxyl group of isogarcinol. Key steps include:

  • Protection of Competing Hydroxyl Groups : Isogarcinol contains multiple hydroxyl groups (e.g., C3, C13). To prevent side reactions, strategic protection (e.g., methoxy groups) is critical.

  • Alkylation with Methylating Agents : Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) are commonly used in polar aprotic solvents (e.g., DMF or acetone) under basic conditions (e.g., NaH or K₂CO₃).

Example Protocol

  • Reagents : Isogarcinol, methyl iodide, NaH (60% in mineral oil), DMF.

  • Conditions : Stir at 80°C for 7–8 hours under inert atmosphere.

  • Yield : ~69% (based on analogous reactions).

Key Reaction Parameters and Optimization

Reaction Conditions

Critical variables influencing yield and selectivity:

ParameterOptimal RangeImpact on ReactionSource
BaseNaH or K₂CO₃Deprotonates hydroxyl for nucleophilic attack
SolventDMF or acetoneEnhances solubility and reaction kinetics
Temperature60–80°CAccelerates alkylation without decomposition
Methylating AgentMethyl iodideHigh reactivity, minimal byproducts

Protection/Deprotection Strategies

To minimize over-methylation, C3 and C13 hydroxyl groups are often protected:

  • Methoxy Protection : Achieved via treatment with CH₃I in the presence of K₂CO₃.

  • Deprotection : Acidic hydrolysis (e.g., 48% HBr) or catalytic hydrogenation.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradients of hexane/ethyl acetate (e.g., 80:20 to 50:50).

  • HPLC : Reverse-phase C18 columns eluted with acetonitrile/water gradients for high-purity isolation.

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms methylation at C14 (δ 3.8–4.0 ppm for OCH₃).

  • HR-ESIMS : Molecular ion [M+H]⁺ at m/z 571.3782 (C₃₉H₅₃O₆).

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)SelectivitySource
Direct MethylationCH₃I, NaH, DMF, 80°C, 7h~69High
Semi-SyntheticOxidation + Reductive AminationN/ATheoretical
Enzymatic MethylationMicrobial enzymesN/APotential

Chemical Reactions Analysis

LTK-14 undergoes various chemical reactions, including:

    Oxidation: LTK-14 can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in LTK-14.

    Substitution: LTK-14 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

LTK-14 has several scientific research applications:

Mechanism of Action

LTK-14 exerts its effects by selectively inhibiting histone acetyltransferase p300. This inhibition affects the acetylation of histones, leading to changes in gene expression. The molecular targets of LTK-14 include the p300/CBP-associated factor, which plays a crucial role in regulating transcription and chromatin structure .

Comparison with Similar Compounds

Key Findings :

  • 14-Methoxy IG retains p300-HAT inhibition but eliminates PCAF-HAT inhibition, unlike isogarcinol and garcinol .
  • Di-substituted derivatives like LTK-15 lose HAT inhibitory activity, highlighting the importance of mono-substitution at C-14 for specificity .

Structural and Crystallographic Differences

Structural analysis reveals critical distinctions between 14-methoxy IG and isogarcinol:

Parameter Isogarcinol 14-Methoxy IG
Crystallographic Space Group P212121 P212121
Aromatic Ring Orientation C9–C10–C11–C12 dihedral angle = 3° Flipped ~180° (dihedral angle = -171°)
O5⋯O1 Hydrogen Bond Distance ~3.0 Å 3.46 Å (weaker interaction)
Molecular Packing Alignment Parallel (8° between aromatic planes) Inclined (35° between planes)

Implications :

  • The methoxy group at C-14 alters aromatic ring orientation, weakening hydrogen bonding and modifying intermolecular interactions .
  • These structural changes may influence solubility, bioavailability, and target binding efficiency compared to isogarcinol .

Apoptotic and Antiproliferative Effects

Key mechanisms shared by parent compounds include:

  • G2/S Cell Cycle Arrest : Disrupts DNA replication and mitosis.
  • Mitochondrial Membrane Potential Loss: Triggers caspase-dependent apoptosis.
  • ROS Generation : Amplifies oxidative stress in cancer cells .

Toxicity Profiles

  • Garcinol: Non-specific toxicity due to broad HAT inhibition and rapid apoptosis induction .
  • Isogarcinol Derivatives: Designed to mitigate toxicity via selective p300 inhibition.

Q & A

Q. What gaps in 14-methoxy IG research warrant prioritization in future studies?

  • Methodology : Prioritize understudied areas:
  • Pharmacokinetics : Microsomal stability assays and CYP450 inhibition profiles.
  • In vivo efficacy : Orthotopic xenograft models with PK/PD modeling.
  • Target specificity : Chemoproteomics (e.g., activity-based protein profiling).
    Collaborative frameworks (e.g., multi-omics consortia) are critical for translational progress .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-methoxy IG (isogarcinol)
Reactant of Route 2
14-methoxy IG (isogarcinol)

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